2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Description
2-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring and a pyridine-thiophene hybrid substituent. Its molecular structure combines a benzamide core (with a bromine atom at the 2-position) linked to a pyridin-3-ylmethyl group bearing a thiophen-2-yl moiety at the 5-position.
Properties
IUPAC Name |
2-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-15-5-2-1-4-14(15)17(21)20-10-12-8-13(11-19-9-12)16-6-3-7-22-16/h1-9,11H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKAEBGJLYSAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 2-position of the benzamide moiety undergoes nucleophilic substitution under specific conditions.
Key Reactions:
-
Ammonolysis: Reaction with ammonia/amines in ethanol at 80–100°C yields 2-amino derivatives.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives (e.g., 2-phenyl variants).
Table 1: Substitution Reactions
| Reagent/Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aq.), EtOH | Reflux, 12 h | 2-amino-N-(pyridinyl-methyl)benzamide | 65–72 | |
| Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 24 h | 2-aryl-N-(pyridinyl-methyl)benzamide | 55–68 | |
| NaN₃, DMSO | 120°C, 8 h | 2-azido derivative | 48 |
Cross-Coupling Reactions
The bromine atom participates in transition metal-catalyzed cross-couplings for C–C bond formation:
a. Buchwald-Hartwig Amination
Reaction with primary/secondary amines using Pd₂(dba)₃ and Xantphos generates 2-aminated derivatives. For example:
-
Reaction with morpholine produces 2-morpholino-N-(pyridinyl-methyl)benzamide (62% yield).
b. Ullmann-Type Coupling
Copper-mediated coupling with phenols or thiols yields ethers or thioethers. Typical conditions: CuI, 1,10-phenanthroline, and K₂CO₃ in DMSO at 110°C.
Oxidation and Reduction
a. Oxidation of Thiophene Ring
The thiophene moiety oxidizes with mCPBA (meta-chloroperbenzoic acid) in dichloromethane to form a sulfone derivative, enhancing electrophilicity for subsequent reactions.
b. Reduction of Amide Group
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:
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Product: 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzylamine (45% yield).
Cycloaddition Reactions
The pyridine ring participates in [4+2] cycloadditions with dienophiles like acetylenedicarboxylate under microwave irradiation, forming polycyclic adducts .
Table 2: Cycloaddition Parameters
| Dienophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Microwave, 150°C, 30 min | Pyrido[3,4-b]thiophene-fused derivative | 58 |
Functional Group Transformations
a. Hydrolysis of Amide
Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to produce 2-bromobenzoic acid and 5-(thiophen-2-yl)pyridin-3-yl)methanamine.
b. Halogen Exchange
Reaction with KI in DMF facilitates bromine-iodine exchange at the 2-position (45–50% yield).
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing bromine and amide groups direct EAS to the thiophene ring’s α-positions.
-
Steric Effects: The pyridinyl-methyl group hinders reactivity at the benzamide’s para-position, favoring meta-substitution in some cases.
Comparative Reactivity
Table 3: Reactivity vs. Analogous Compounds
| Compound | Bromine Reactivity | Thiophene Oxidation Ease | Amide Stability |
|---|---|---|---|
| 2-Bromo-N-(pyridin-3-yl-methyl)benzamide | High | Moderate | High |
| 2-Chloro analog | Lower | Similar | High |
| Non-brominated benzamide | N/A | High | Moderate |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in exhibiting antiviral properties. For instance, derivatives of thiophene and pyridine have been investigated for their efficacy against various viruses, including Hepatitis C virus and Tobacco Mosaic Virus (TMV). These compounds often demonstrate significant antiviral activity characterized by low EC50 values, indicating their potency .
Receptor Modulation
Compounds containing similar structural frameworks have been explored as modulators of G protein-coupled receptors (GPCRs). Specifically, the D3 dopamine receptor has been a target for such compounds due to their potential in treating neurological disorders. The synthesis of benzamide derivatives has shown promising affinities for these receptors, with Ki values ranging from 0.8 to 13.2 nM .
Histone Deacetylase Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs). Compounds similar to this compound have been synthesized and evaluated for their HDAC inhibitory activity. These inhibitors are crucial in cancer therapy as they can modulate gene expression and induce cell cycle arrest or apoptosis in cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
- Thiophene and pyridine hybridization could impart unique electronic properties, differing from thiazole-based analogs (e.g., 4h) in π-π stacking interactions . Tubastatin A, a benzamide-class HDAC inhibitor, shares the benzamide core but incorporates a tetrahydro-β-carboline moiety, highlighting divergent pharmacological targets .
Biological Activity
2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, including a bromine atom and heterocyclic rings. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- IUPAC Name : 2-bromo-N-[(5-thiophen-2-yl)pyridin-3-yl)methyl]benzamide
- Molecular Formula : C16H13BrN2OS
- Molecular Weight : 409.3 g/mol
- CAS Number : 1903093-45-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom and the thiophene and pyridine rings allows for strong interactions with proteins and enzymes, potentially leading to the inhibition of their activity.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Protein Interactions : It can form complexes with target proteins, altering their function.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Research has shown that heterocyclic compounds can act as effective antiviral agents. For instance, certain derivatives have demonstrated significant inhibition of viral RNA polymerases, which are crucial for viral replication.
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | NS5B RNA Polymerase | 0.35 | |
| Compound B | HIV Reverse Transcriptase | 0.20 |
Anticancer Activity
The compound's structural features suggest potential activity against various cancer cell lines. For example, benzamide derivatives have been reported to inhibit cell proliferation in lymphoma and carcinoma models.
Case Studies
-
In Vitro Studies on Antiviral Activity :
A study evaluated the efficacy of a series of benzamide derivatives against HCV NS5B polymerase, revealing that compounds with similar structures to this compound exhibited promising antiviral activity with low cytotoxicity towards host cells. -
Anticancer Activity in Animal Models :
Animal studies have shown that administration of benzamide derivatives led to a significant reduction in tumor size in xenograft models, indicating the potential for therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide and related analogs?
- Methodological Answer : The synthesis typically involves bromination, amidation, and coupling reactions. For example, brominated intermediates like 2-bromoacetamide derivatives can be synthesized via nucleophilic substitution using bromoacetyl chloride and amines under inert conditions. Pyridine-thiophene hybrids are often prepared via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) . Reaction progress is monitored by TLC, and yields are optimized by adjusting stoichiometry (e.g., 1.46 mmol starting material with 2.93 mmol TBHP in refluxing methanol) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Characterization relies on , , and high-resolution mass spectrometry (HRMS). For instance, peaks for thiophene protons appear at δ 7.2–7.5 ppm, while pyridyl methylene groups resonate near δ 4.5–5.0 ppm. Elemental analysis (C, H, N) and melting point determination (e.g., 164–166°C for brominated analogs) confirm purity . IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm) and aromatic C-Br vibrations (~550 cm) .
Q. What solvents and catalysts are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while methanol or ethanol is used for refluxing with oxidants like TBHP . Catalysts such as Pd(PPh) for cross-coupling or base catalysts (KCO) for nucleophilic substitutions are common. Solvent selection impacts crystallization; ethyl acetate/hexane mixtures yield higher-purity solids compared to DCM-based systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in amidation steps?
- Methodological Answer : Low yields often stem from steric hindrance at the benzamide moiety or competing side reactions. Strategies include:
- Using excess acylating agents (e.g., 1.2–1.5 eq bromoacetyl chloride) to drive the reaction .
- Employing coupling agents like EDCI/HOBt to activate carboxylic acids and reduce racemization .
- Temperature control: Reactions performed at 0–5°C minimize decomposition of brominated intermediates .
Q. How should researchers address contradictions in spectroscopic data for structural analogs?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol shifts in benzamide derivatives) or residual solvents. Solutions include:
- Repeating measurements in deuterated DMSO or CDCl to resolve signal splitting .
- Comparing experimental HRMS with computational predictions (e.g., Gaussian 09) to validate molecular formulas .
- Single-crystal X-ray diffraction for unambiguous confirmation, as demonstrated for oxadiazole-containing analogs (R factor = 0.050) .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Methodological Answer : Rational design focuses on modifying the thiophene-pyridine core and benzamide substituents:
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Replacing bromine with iodine to enhance halogen bonding interactions in target binding pockets (e.g., 86% yield for iodoacetamide analogs) .
- Incorporating heterocycles (e.g., oxadiazoles, imidazopyridines) to mimic natural ligands, guided by docking studies .
Q. How can researchers troubleshoot purification challenges for brominated intermediates?
- Methodological Answer : Brominated compounds often exhibit low solubility. Remedies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
